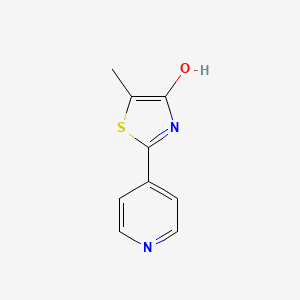

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

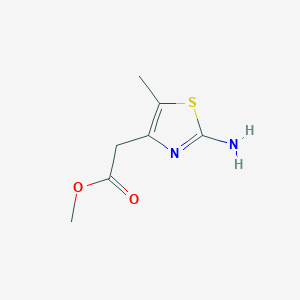

The synthesis of compounds related to 5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol involves various strategies. For instance, a series of 5-substituted tetrahydrothieno[3,2-c]pyridines were synthesized using microwave irradiation and evaluated for antifungal activity, with one compound showing potent activity against Candida albicans . Another study described the synthesis of mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine, which involved the formation of different coordination geometries and the analysis of supramolecular interactions . Additionally, the synthesis of 2-substituted 5-(1-oxido-4-pyridyl)- and 5-(1-oxido-2-pyridyl)-1,3,4-thiadiazole derivatives was achieved by substituting a 2-methylsulfonyl group with various nucleophiles .

Molecular Structure Analysis

The molecular structure and conformational properties of related compounds have been extensively studied. A comment on a previous study highlighted the importance of intramolecular OH⋯N hydrogen bonding in the conformational properties of thiadiazol-pyrrolidin-2-ol bearing species . Another research focused on the conformational search, spectral analysis, and electronic properties of 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine, determining the most stable conformers and analyzing their electronic structure .

Chemical Reactions Analysis

The chemical reactivity of these compounds is diverse. For example, the synthesis of highly functionalized 3-(pyridin-3-yl)isoxazoles was achieved through a domino 1,3-dipolar cycloaddition and elimination starting from pyridine-3-nitrile oxide . In another study, the cyclization reaction of methyl 1-(benzoylcarbamothioyl)-5,5-diphenylpyrrolidine-2-carboxylates with 2-bromo-1-(4-substituted phenyl)ethanones yielded a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized through various techniques. For instance, the antimicrobial activity and acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, revealing interesting antibacterial activity against certain strains . The photoluminescent properties of the ligand and its complexes were studied in methanol solution at room temperature . Additionally, the electronic properties, such as frontier orbitals and band gap energies, were calculated for 5-(4-Pyridinyl)-1,3,4-thiadiazol-2-amine .

Case Studies

Several case studies have been reported where these compounds were evaluated for their biological activities. For example, the antifungal activity of tetrahydrothieno[3,2-c]pyridines was assessed, with one compound outperforming miconazole . The antimicrobial and antitubercular activities of thiazolidinones and Mannich bases of 4-Amino-3-mercapto-5-pyridin-3'-yl-[1,2,4]-triazole were also evaluated .

Aplicaciones Científicas De Investigación

-

Pyridinium Salts

- Scientific Field : Organic Chemistry

- Application Summary : Pyridinium salts are structurally diverse and are found in many natural products and bioactive pharmaceuticals . They have played an intriguing role in a wide range of research topics .

- Methods of Application : This review highlights the synthetic routes, reactivity, and importance of pyridinium salts .

- Results or Outcomes : Pyridinium salts are important as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

-

Pyrazole Derivatives

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities .

- Methods of Application : Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

- Results or Outcomes : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The result revealed that compound 13 displayed superior antipromastigote activity .

- Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : Suzuki–Miyaura (SM) cross-coupling is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .

- Methods of Application : The process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

- Results or Outcomes : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Safety And Hazards

Propiedades

IUPAC Name |

5-methyl-2-pyridin-4-yl-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-6-8(12)11-9(13-6)7-2-4-10-5-3-7/h2-5,12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKTPOWWUCIKE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=NC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377064 |

Source

|

| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-(4-pyridinyl)-1,3-thiazol-4-ol | |

CAS RN |

70547-50-1 |

Source

|

| Record name | 5-Methyl-2-(pyridin-4-yl)-1,3-thiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-thienyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1303102.png)

![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)

![4'-Nitro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1303113.png)